1-((2-Fluorophenoxy)methyl)cyclohexan-1-ol
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Overview
Description
1-((2-Fluorophenoxy)methyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 2-fluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Fluorophenoxy)methyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-fluorophenol in the presence of a base to form the corresponding 2-fluorophenoxy cyclohexanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-((2-Fluorophenoxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form cyclohexane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexanols with various functional groups.
Scientific Research Applications
1-((2-Fluorophenoxy)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-Fluorophenoxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenol: Shares the fluorophenoxy group but lacks the cyclohexanol moiety.
Cyclohexanol: Contains the cyclohexanol structure but lacks the fluorophenoxy group.
1-Phenoxy-2-propanol: Similar in structure but with a different aromatic substitution.
Uniqueness
1-((2-Fluorophenoxy)methyl)cyclohexan-1-ol is unique due to the combination of the cyclohexanol and 2-fluorophenoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C13H17FO2 |
---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO2/c14-11-6-2-3-7-12(11)16-10-13(15)8-4-1-5-9-13/h2-3,6-7,15H,1,4-5,8-10H2 |
InChI Key |
GBKFINRBNGPMAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(COC2=CC=CC=C2F)O |
Origin of Product |
United States |
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